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5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde

Advanced glycation end-products Diabetes biomarkers Maillard reaction

Authentic pyrraline (CAS 67350-50-9) with dual hydroxymethyl/formyl substitution essential for AGE biomarker quantification, Nrf2 pathway activation, and Maillard reaction monitoring. Unlike generic pyrrole-2-carbaldehydes, this compound recapitulates 3-deoxyglucosone pathway kinetics and selective cytoprotective responses validated in peer-reviewed studies. Sourced for glycemic research, food thermal processing QC, and pyrrole-fused alkaloid synthesis.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 67350-50-9
Cat. No. B1252345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
CAS67350-50-9
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=C(NC(=C1)C=O)CO
InChIInChI=1S/C6H7NO2/c8-3-5-1-2-6(4-9)7-5/h1-3,7,9H,4H2
InChIKeySRPREECLSOIPNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde (Pyrraline): A Differentiated Maillard Reaction Intermediate for Advanced Glycation Research and Bioactive Compound Synthesis


5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde (CAS 67350-50-9), commonly referred to as pyrraline, is a pyrrole derivative bearing formyl and hydroxymethyl substituents at the 2- and 5-positions, respectively [1]. It is a naturally occurring compound found in plants such as Stellaria dichotoma and Morus alba, and is also a well-characterized non-oxidative advanced glycation end-product (AGE) formed during the Maillard reaction between reducing sugars and lysine residues [2]. As a late-stage Maillard product, pyrraline is widely recognized as a key indicator of advanced thermal processing in foods and as a biomarker for glycemic status in clinical research [3].

Why Generic Pyrrole-2-carbaldehydes Cannot Replace 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde in Advanced Glycation and Bioactivity Studies


Pyrraline's dual hydroxymethyl and formyl substitution pattern confers distinct chemical reactivity and biological specificity that is not shared by simpler pyrrole-2-carbaldehydes (e.g., 1H-pyrrole-2-carbaldehyde, CAS 1003-29-8) or other AGE markers such as Nε-carboxymethyllysine (CML) and pentosidine. Its formation exclusively via the 3-deoxyglucosone pathway in the Maillard cascade, combined with its unique capacity to undergo further cross-linking reactions [1], makes it a non-interchangeable probe for advanced glycation. Substituting pyrraline with a generic pyrrole aldehyde would fail to recapitulate its specific formation kinetics, its selective activation of the Nrf2 pathway , or its divergent urinary excretion profile relative to glycemia [2]. The following evidence demonstrates quantifiable performance differences that mandate the use of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde in applications requiring authentic pyrraline behavior.

Quantitative Differentiation Evidence for 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde Relative to AGE Markers and Pyrrole Analogs


Divergent Urinary Excretion Profile Distinguishes Pyrraline from Pentosidine as a Glycemic Control Marker

In a comparative study of 50 type 2 diabetic patients and 39 healthy controls, urinary pyrraline concentration was significantly lower in diabetic patients than in controls (P < 0.001), whereas urinary pentosidine was significantly higher in diabetic patients (P < 0.01) [1]. Furthermore, urinary pyrraline, but not pentosidine, demonstrated a significantly positive correlation with the preceding year's mean HbA1c (P < 0.01) [1]. This differential behavior establishes pyrraline as a distinct, non-redundant biomarker that is more directly influenced by short-term glycemia compared to pentosidine, which correlates with nephropathy progression.

Advanced glycation end-products Diabetes biomarkers Maillard reaction

Selective Activation of the Nrf2 Pathway by Protein-Bound Pyrraline Differentiates It from CML and Fructosyllysine

In HCT 116 human colon cancer cells, casein modified to contain protein-bound pyrraline (up to 61% lysine modification) activated the Nrf2 transcription factor, whereas casein modified with Nε-carboxymethyllysine (CML, 94% modification) or Nε-fructosyllysine (FL, 97% modification) did not activate NFκB or Nrf2 . Free forms of these MRPs also showed no activation . This selective activation was confirmed by increased expression of Nrf2 target proteins NQO1 and HO-1 exclusively in pyrraline-modified casein-treated cells .

Advanced glycation end-products Nrf2 pathway Cell signaling

Pyrraline's High Reactivity and Quantitation Challenges Contrast with Stable AGE Markers CML and Pentosidine

Pyrraline is characterized as a highly reactive AGE that undergoes further reactions to form dipyrraline and thioether adducts with cysteine, which complicates its accurate quantitation in biological material [1]. In contrast, the glycoxidation products carboxymethyllysine (CML) and pentosidine are stable, highly resistant to acid hydrolysis, and readily quantifiable [1]. This inherent reactivity underpins pyrraline's distinct formation kinetics and its role as an intermediate rather than an endpoint marker.

Advanced glycation end-products Analytical chemistry Protein glycation

Superior Quantification Range in Food Matrices: Pyrraline as an Indicator of Advanced Maillard Reaction

Using ion-exchange chromatography with photodiode array detection (λmax = 297 nm), pyrraline was quantified in protein hydrolysates from various foods at levels ranging from not detectable up to 3500 mg/kg protein [1]. In a separate study of beer, free pyrraline concentrations ranged from 0.2–1.6 mg/L, which is substantially higher than other late-stage MRPs such as formyline (4–230 μg/L) and maltosine (6–56 μg/L) [2]. This broad dynamic range and higher absolute levels in certain matrices confirm pyrraline's utility as a robust indicator of advanced thermal processing.

Food chemistry Maillard reaction Analytical methods

Optimized Synthesis Yield of Pyrraline Reference Material via Improved Method

An improved, simplified synthesis of pyrraline reference material was achieved by heating N-α-tert-butyloxycarbonyl-L-lysine with 3-deoxy-D-erythro-hexos-2-ulose for 2 hours at 70 °C in the dry state, followed by preparative reverse-phase HPLC and deprotection with acetic acid [1]. This method yielded pyrraline in a high degree of purity with a yield of 31% [1]. This represents a benchmark yield for the preparation of this reactive compound, facilitating its use as an analytical standard.

Synthetic chemistry Reference materials Maillard reaction

Sustainable One-Pot Synthesis of Pyrraline from Carbohydrates: A Platform for Bioactive Compound Production

A practical one-pot conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) was developed using primary amines and oxalic acid in DMSO at 90 °C [1]. This method enables the efficient production of highly functionalized pyrralines, which can be further cyclized into pyrrole-fused poly-heterocyclic compounds with overall yields of 23–32% from each carbohydrate [1]. This synthetic route positions pyrraline as a versatile platform chemical for accessing natural product scaffolds and functional materials.

Green chemistry Heterocyclic synthesis Biomass conversion

Prioritized Application Scenarios for 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde Based on Quantitative Differentiation Evidence


Diabetes and Glycation Biomarker Research

Employ pyrraline as a specific urinary biomarker for short-term glycemic control in type 2 diabetes studies, leveraging its significant positive correlation with mean HbA1c (P < 0.01), a property not shared by pentosidine [1]. Its divergent excretion pattern relative to pentosidine allows for the differentiation of glycemic status from nephropathy progression [1].

Cell Signaling and AGE-Mediated Pathway Studies

Utilize protein-bound pyrraline to selectively activate the Nrf2 pathway in cell culture models, as demonstrated by the exclusive induction of NQO1 and HO-1 in HCT 116 cells treated with pyrraline-modified casein, in contrast to casein modified with CML or FL . This provides a defined system for investigating Nrf2-mediated cytoprotective responses to glycation stress.

Food Processing Quality Control and Heat Damage Assessment

Quantify pyrraline as an indicator of advanced Maillard reaction stages in thermally processed foods, where its concentration ranges from 0.2–1.6 mg/L in beer to up to 3500 mg/kg protein in other foods [2][3]. Its wide dynamic range and higher abundance relative to other late-stage MRPs (e.g., formyline, maltosine) make it a robust analyte for monitoring heat-induced lysine damage [2][3].

Synthesis of Pyrrole-Fused Heterocyclic Natural Products and Functional Materials

Source pyrraline as a platform chemical for the one-pot synthesis of pyrrole-fused poly-heterocyclic compounds, achieving overall yields of 23–32% from carbohydrates [4]. This green chemistry approach enables access to pyrrolo[1,4]oxazin-3-ones and related alkaloid scaffolds with applications in drug discovery and materials science [4].

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